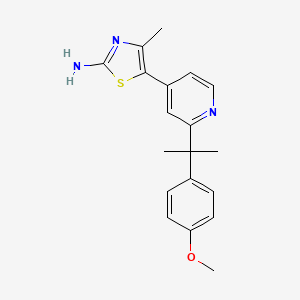

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-12-17(24-18(20)22-12)13-9-10-21-16(11-13)19(2,3)14-5-7-15(23-4)8-6-14/h5-11H,1-4H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOAFSCFMOOTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (hereafter referred to as Compound A) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the pyridine moiety contributes to its pharmacological profile. The molecular formula is .

1. Antitumor Activity

Recent studies have indicated that thiazole derivatives, including Compound A, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against human glioblastoma and melanoma cells. The thiazole ring's electron-donating properties are believed to enhance interaction with target proteins involved in tumor proliferation and survival pathways .

2. Anticonvulsant Properties

Thiazoles have been identified as promising candidates for anticonvulsant drugs. In particular, certain derivatives have demonstrated efficacy in animal models of epilepsy, significantly reducing seizure frequency and duration. The SAR analysis suggests that modifications to the thiazole structure can enhance anticonvulsant activity, making it a potential area for further exploration with Compound A .

3. Anti-inflammatory Effects

Thiazole compounds are also noted for their anti-inflammatory properties. Studies have shown that derivatives can inhibit COX-2 activity, a key enzyme involved in inflammation pathways. For example, related thiazole compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Biological Activities of Compound A

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | IC50 < 10 µM | |

| Anticonvulsant | Significant reduction in seizure activity | |

| Anti-inflammatory | COX-2 inhibition IC50 = 0.04 µM |

Experimental Methods

In vitro studies typically involve testing against various cancer cell lines using MTT assays to determine cell viability post-treatment with Compound A. Animal models have also been employed to assess anticonvulsant efficacy through electroshock-induced seizures.

Structure-Activity Relationship (SAR)

The SAR of thiazole-containing compounds indicates that modifications at specific positions can enhance biological activity:

- Methoxy Group : Enhances lipophilicity and potentially improves binding affinity to biological targets.

- Pyridine Moiety : Contributes to increased bioactivity through hydrogen bonding interactions with target proteins.

The presence of these functional groups is crucial for optimizing the pharmacological profile of Compound A.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and pyridine rings are known for their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine may inhibit specific pathways associated with tumor growth.

Case Study : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to it have shown efficacy against breast and lung cancer cells by disrupting cell cycle progression and promoting programmed cell death.

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been documented to possess antibacterial and antifungal properties.

Research Findings : A study evaluating thiazole derivatives found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for further exploration in antimicrobial drug development.

Agricultural Applications

1. Pesticide Development

The unique chemical structure of this compound may also lend itself to applications in agriculture as a pesticide or herbicide. The incorporation of thiazole and pyridine groups is often associated with enhanced bioactivity against pests.

Case Study : Research into thiazole-based pesticides has shown promising results in controlling crop pests while minimizing environmental impact. The potential for developing formulations based on this compound could lead to safer agricultural practices.

Material Science Applications

1. Organic Electronics

The electronic properties of compounds containing thiazole and pyridine rings make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Findings : Studies have indicated that materials incorporating these functional groups can exhibit desirable electronic characteristics, including improved charge transport and light-emitting efficiency.

Summary Table of Applications

| Application Area | Potential Uses | Supporting Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | In vitro studies on apoptosis induction |

| Antimicrobial agents | Activity against Gram-positive/negative bacteria | |

| Agricultural Science | Pesticides/herbicides | Efficacy against crop pests |

| Material Science | Organic electronics | Enhanced charge transport properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrimidine-Thiazole Analogs

- 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Benzothiazole Derivatives

- 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7) Structure: Benzothiazole fused to pyrimidine; substituent: 4-chlorophenyl. Molecular Formula: C₁₇H₁₂ClN₅S (MW: 353.83 g/mol) .

Substituent Variations

Fluorinated Analogs

- 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (CAS 1395492-61-1)

Trifluoromethyl and Cyclopropyl Derivatives

- 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-66-6) Structure: Trifluoromethyl-cyclopropyl substituent. Similarity Score: 0.97 .

Cyclopropyl-Methoxyphenyl Analog

- 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine Structure: Cyclopropyl ring fused to 4-methoxyphenyl. Molecular Formula: C₁₉H₁₉N₃OS (MW: 337.45 g/mol) .

Functional Group Additions

- 4-Methyl-5-{(2E)-2-[(4-Morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-yl}thiazol-2-amine Structure: Morpholino group and imino linkage. Key Differences: Morpholine improves solubility via its polar oxygen atom, while the imino group may participate in tautomerism .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Solubility and Bioavailability: The target compound's 4-methoxyphenyl group confers higher solubility than chlorophenyl or trifluoromethyl analogs, as seen in HPLC purity data (99% for related compounds) . However, morpholine-containing derivatives (e.g., ) may exhibit superior aqueous solubility due to the polar morpholino group .

- Metabolic Stability : Fluorinated and trifluoromethyl analogs show enhanced metabolic stability, as halogen atoms resist cytochrome P450 oxidation .

- Steric and Electronic Effects : Bulky substituents like propan-2-yl or cyclopropyl may hinder binding to flat enzymatic active sites, whereas smaller groups (e.g., methyl) optimize interactions .

Preparation Methods

General Method for 4-Methylthiazole Derivatives

A well-documented method for synthesizing 4-methylthiazole derivatives involves the reaction of thiourea with appropriate α-haloketones or α-ketoaldehydes under acidic or neutral conditions, followed by cyclization. For example, 4-methyl-5-(2-hydroxyethyl)thiazole was prepared by reacting 3-acetylpropanol with thiourea in acidic solvent conditions at 78–100 °C for 3–8 hours. Subsequent pH adjustments and extractions afford the thiazole product with yields up to 73%.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-Acetylpropanol + Thiourea, acid, 78–100°C | Cyclization to thiazole ring | - |

| 2 | pH adjustment with 10–50% alkali solution | Isolation and purification | - |

| 3 | Extraction with ether and dichloromethane | Purification | - |

| 4 | Reduced pressure distillation (120–127 °C) | Final product isolation | 73 |

This approach provides a mild, cost-effective route to 4-methylthiazole derivatives, which can be further functionalized.

Functionalization at the 5-Position of Thiazole

Alkylation and Acylation Methods

The 5-position of thiazole rings can be functionalized via LDA (lithium diisopropylamide)-mediated alkylation with aldehydes or ketones. For example, the synthesis of tert-butyl 5-(1-hydroxypropyl)-4-methylthiazol-2-yl(methyl)carbamate involved:

- Deprotonation of the thiazole at −78 °C with LDA.

- Addition of the corresponding aldehyde.

- Workup and purification by chromatography.

Construction of the Pyridine Substituent Bearing 4-Methoxyphenylpropan-2-yl Group

Pyridine Substitution and Functional Group Installation

The pyridine moiety substituted with a 4-methoxyphenylpropan-2-yl group is typically prepared by:

- Starting from a substituted pyridine derivative (e.g., 2-aminopyridine or 2-bromopyridine).

- Introducing the bulky 4-methoxyphenylpropan-2-yl substituent via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic substitution.

The 4-methoxyphenylpropan-2-yl group can be introduced by reaction of the pyridine core with an appropriate alkylating agent or via organometallic coupling using palladium catalysis under basic conditions.

Coupling of Thiazole and Pyridine Units

Condensation or Cross-Coupling Reactions

The final assembly of the compound involves linking the 4-methylthiazol-2-amine to the substituted pyridine ring. This can be achieved by:

- Condensation reactions between amino-substituted thiazoles and aldehyde or halogenated pyridines.

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using appropriate ligands and bases in solvents like toluene at elevated temperatures (ca. 110 °C).

Example general procedure for such coupling:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde in MeOH, TosOH catalyst, 70 °C, 12 h | Formation of intermediate via condensation |

| 2 | Extraction, drying, concentration | Isolation of intermediate |

| 3 | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Palladium-catalyzed cross-coupling to final product |

This method yields the desired heterocyclic compound with high purity after chromatographic purification.

Summary Table of Preparation Methods

Research Findings and Considerations

- The preparation methods leverage mild reaction conditions (e.g., 70–110 °C, moderate pH adjustments) to preserve sensitive functional groups such as methoxy and amine substituents.

- Use of lithium diisopropylamide (LDA) allows selective deprotonation and alkylation at the 5-position of thiazole, enabling structural diversity.

- Palladium-catalyzed cross-coupling reactions provide a versatile and efficient route to assemble complex heterocyclic frameworks with high regio- and chemoselectivity.

- Purification typically involves liquid-liquid extraction , drying over anhydrous salts, and column chromatography to achieve high-purity final compounds.

- The synthetic routes are adaptable to scale-up due to the availability of starting materials and relatively straightforward reaction conditions.

This comprehensive overview synthesizes data from patent literature and peer-reviewed synthetic chemistry research to provide an authoritative guide on the preparation of this compound. The methods emphasize practical, cost-effective, and scalable approaches suitable for research and development in medicinal chemistry and related fields.

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, dihedral angles between aromatic rings (e.g., 18.2° vs. 30.3° in polymorphs) influence packing and stability .

- Mass Spectrometry (ES/MS) : Confirms molecular weight (e.g., m/z 254.1 [M+H]⁺) and detects fragmentation patterns .

- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

Q. Advanced Research Focus

- Standardized Assay Design :

- Data Normalization : Account for differences in cell viability protocols (e.g., MTT vs. ATP-based assays).

- Meta-Analysis : Cross-reference IC₅₀ values with protein binding affinity data (e.g., SPR or ITC) to identify off-target effects .

What strategies are recommended for elucidating the reaction mechanism of this compound’s formation, particularly regarding regioselectivity challenges?

Q. Advanced Research Focus

- Isotopic Labeling : Use ¹³C-labeled boronate esters to track coupling sites via NMR .

- Computational Modeling : DFT calculations predict transition states and electronic effects (e.g., methoxy group directing para-substitution).

- Kinetic Profiling : Monitor intermediates via in-situ IR or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

What experimental designs are appropriate for assessing the compound’s metabolic stability and in vivo efficacy while minimizing interspecies variability?

Q. Advanced Research Focus

- Metabolic Stability :

- Perform microsomal assays (human vs. rodent liver microsomes) with LC-MS quantification of parent compound depletion .

- Identify major metabolites via high-resolution MS/MS.

- In Vivo Studies :

- Use crossover designs in multiple species (e.g., mice, rats) to control for pharmacokinetic differences.

- Monitor plasma concentrations over time to calculate AUC and half-life .

How can solubility challenges be addressed during formulation for biological testing?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without cytotoxicity.

- Salt Formation : Screen with counterions (e.g., HCl, citrate) to improve crystallinity .

- Crystal Engineering : Modify hydrogen-bonding motifs (e.g., via co-crystallization with succinic acid) to stabilize polymorphs .

What methodologies are effective for detecting and quantifying synthetic byproducts or degradation products?

Q. Advanced Research Focus

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. Monitor m/z signals for dehalogenated or oxidized species .

- Stability Studies : Accelerate degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) and profile via UPLC-PDA .

How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced Research Focus

- Core Modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the pyridine ring) and test against target enzymes .

- 3D-QSAR Modeling : Align molecular fields (CoMFA, CoMSIA) to correlate steric/electronic features with activity .

- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for prioritized analogs .

What precautions are critical for ensuring compound stability during long-term storage?

Q. Basic Research Focus

- Storage Conditions : Keep under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation.

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) and store as powders .

- Purity Monitoring : Reanalyze via HPLC every 6 months; discard if purity drops below 95% .

How should conflicting computational and experimental data regarding the compound’s binding mode be reconciled?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational flexibility in the binding pocket.

- Crystallographic Validation : Co-crystallize the compound with its target protein to resolve docking ambiguities .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) to confirm critical binding residues predicted computationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.